An In-depth Technical Guide to 5-Amino-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Amino-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-indazole-3-carbonitrile is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This indazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of an amino group at the 5-position and a nitrile group at the 3-position provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its reactivity, and its potential applications in drug discovery and development.
Physicochemical Properties
While detailed experimental data for 5-Amino-1H-indazole-3-carbonitrile is not extensively reported in publicly available literature, its fundamental properties can be summarized.
| Property | Value | Source |
| CAS Number | 89939-59-3 | [1] |
| Molecular Formula | C₈H₆N₄ | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
| Appearance | Not explicitly reported; likely a solid | - |
| Melting Point | Not experimentally determined in available literature | - |
| Boiling Point | Not experimentally determined in available literature | - |
| Solubility | Not experimentally determined in available literature | - |
Synthesis and Mechanistic Insights
A likely precursor for the synthesis of 5-Amino-1H-indazole-3-carbonitrile is 2-fluoro-5-nitrobenzonitrile. The synthesis can be envisioned in two key steps:
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Cyclization to form the indazole ring: The reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The highly electronegative fluorine atom and the electron-withdrawing nitro group activate the aromatic ring towards nucleophilic attack by hydrazine. This is followed by an intramolecular cyclization to form 5-nitro-1H-indazole-3-amine.
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Reduction of the nitro group: The resulting 5-nitro-1H-indazole-3-amine can then be reduced to the target compound, 5-Amino-1H-indazole-3-carbonitrile. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media, are expected to be effective.
A general workflow for this proposed synthesis is depicted below:
Figure 1: Proposed synthetic workflow for 5-Amino-1H-indazole-3-carbonitrile.
Reactivity and Functional Group Transformations
The chemical reactivity of 5-Amino-1H-indazole-3-carbonitrile is dictated by its three primary functional groups: the indazole nitrogen, the 5-amino group, and the 3-nitrile group.
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Indazole Nitrogen: The '1H' designation indicates that the nitrogen at position 1 is protonated. This nitrogen can be alkylated or acylated to introduce various substituents, which can significantly modulate the biological activity of the resulting derivatives.
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5-Amino Group: The primary aromatic amine is a versatile functional group for a wide range of chemical transformations. It can undergo diazotization followed by substitution (Sandmeyer reaction) to introduce a variety of functionalities. It can also be acylated, alkylated, or used in condensation reactions to form amides, sulfonamides, and imines, respectively. These modifications are crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.
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3-Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, which are common functional groups in many drug molecules. It can also be reduced to a primary amine or participate in cycloaddition reactions.
Applications in Drug Discovery and Medicinal Chemistry
The indazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity.[2] Derivatives of indazole have shown a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
While specific applications of 5-Amino-1H-indazole-3-carbonitrile are not extensively documented, its structure suggests its potential as a key intermediate for the synthesis of various therapeutic agents. The amino and nitrile groups provide opportunities for diversification and the generation of libraries of compounds for high-throughput screening. For instance, the amino group can be functionalized to interact with specific residues in a protein's active site, while the nitrile group can be transformed into other functionalities to optimize pharmacokinetic properties.
Safety and Handling
Based on the information provided by chemical suppliers, 5-Amino-1H-indazole-3-carbonitrile is classified as a hazardous substance.
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GHS Hazard Statements: H301 (Toxic if swallowed).[1]
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Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[1]
It is imperative that this compound be handled only by trained personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Accidental ingestion, inhalation, or skin contact should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Amino-1H-indazole-3-carbonitrile is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data on the compound itself is limited, its structural features and the known biological importance of the indazole scaffold make it a compound of high interest for researchers in medicinal chemistry and drug discovery. The proposed synthetic route provides a practical approach to its preparation, and its reactive functional groups offer numerous possibilities for the creation of diverse chemical libraries for biological screening. As with all chemical reagents, proper safety precautions must be strictly followed during its handling and use.
References
- Gaikwad, D. D., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1636-1667. Available at: [Link]
- Vasudevan, A., et al. (2009). A practical, scalable, and regioselective synthesis of 3-amino-1H-indazoles. Organic Letters, 11(2), 345–347.


